molecular formula C17H14N2O3 B1307539 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid CAS No. 76972-40-2

3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid

Cat. No.: B1307539
CAS No.: 76972-40-2
M. Wt: 294.3 g/mol
InChI Key: FDEHZLRHPXQYOR-UHFFFAOYSA-N
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Description

3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid is a complex organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid typically involves multi-step organic reactions. One common method might include the condensation of a phthalic anhydride derivative with a suitable amine, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the keto group to an alcohol.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other phthalazinone derivatives or structurally related molecules.

Properties

IUPAC Name

3-(1-oxo-4-phenylphthalazin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-15(21)10-11-19-17(22)14-9-5-4-8-13(14)16(18-19)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEHZLRHPXQYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248459
Record name 1-Oxo-4-phenyl-2(1H)-phthalazinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76972-40-2
Record name 1-Oxo-4-phenyl-2(1H)-phthalazinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76972-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-4-phenyl-2(1H)-phthalazinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)PROPANOIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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